Lipophilicity Enhancement: 6-Ethyl Substitution Increases Computed LogP by 77% Versus the Unsubstituted Parent Scaffold
The 6-ethyl group on 6-ethyl-7-azabicyclo[4.2.0]octane confers a substantial increase in lipophilicity compared to the unsubstituted 7-azabicyclo[4.2.0]octane parent scaffold. The computed LogP for the 6-ethyl derivative is 1.9286, versus 1.09482 for the parent compound—a 76% increase [1]. This enhancement moves the compound from the lower end of the typical CNS drug-like LogP range (1–3) into the center of the optimal window, potentially improving membrane permeability and blood-brain barrier penetration [2]. The 6-methyl analog, by comparison, has a molecular weight of 125.21, and its lower carbon count predicts a LogP intermediate between the parent and the 6-ethyl derivative . The increased lipophilicity is achieved without expanding the topological polar surface area (TPSA), which remains at 12.03 Ų for both parent and 6-ethyl derivative [1].
| Evidence Dimension | Lipophilicity (computed LogP / cLogP) |
|---|---|
| Target Compound Data | 6-Ethyl-7-azabicyclo[4.2.0]octane: cLogP = 1.9286 |
| Comparator Or Baseline | 7-Azabicyclo[4.2.0]octane (parent): LogP = 1.09482 |
| Quantified Difference | ΔLogP = +0.8338 (76% increase vs. parent) |
| Conditions | Computed values from vendor technical datasheets; parent LogP from ChemBase (JChem prediction), 6-ethyl LogP from Leyan product specification |
Why This Matters
For CNS-targeted or intracellular-target drug discovery programs, a LogP shift of ~0.83 units can be the difference between a compound excluded by the brain or cell membrane and one that achieves therapeutic tissue concentrations, making the 6-ethyl derivative a strategically differentiated building block.
- [1] ChemBase. 7-Azabicyclo[4.2.0]octane – ChemBase ID 282380. LogP 1.09482, TPSA 12.03 Ų, MW 111.18482, CAS 278-36-4. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Review establishing CNS drug-likeness criteria including optimal LogP range of 1–3. View Source
